molecular formula C24H54P2Pt B7945116 platinum;tritert-butylphosphane

platinum;tritert-butylphosphane

Cat. No.: B7945116
M. Wt: 599.7 g/mol
InChI Key: RJQWVEJVXWLMRE-UHFFFAOYSA-N
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Description

Contextualization of Bulky Phosphine (B1218219) Ligands in Organometallic Chemistry

Phosphine ligands, with the general formula PR₃, are fundamental components in organometallic chemistry. numberanalytics.com They are organophosphorus compounds that act as neutral, two-electron donors, binding to transition metals through the lone pair of electrons on the phosphorus atom. numberanalytics.comilpi.com This interaction stabilizes the metal complex and significantly influences its reactivity and selectivity in chemical transformations. tcichemicals.com The properties of phosphine ligands can be finely tuned by modifying the R groups, which allows for precise control over the electronic and steric environment of the metal center. numberanalytics.comchemistryviews.org

Bulky phosphine ligands are a specific class of phosphines characterized by large, sterically demanding substituent groups. The steric bulk of a phosphine ligand is often quantified by its cone angle (θ), a measure of the solid angle occupied by the ligand at the metal center. tcichemicals.com For instance, tri-tert-butylphosphane is known for its exceptionally large cone angle of 182°. ilpi.com This steric hindrance plays a crucial role in catalysis; for example, it can accelerate reactions where ligand dissociation is a key step and can improve the rate of reductive elimination from the metal center. ilpi.comtcichemicals.com

Electronically, bulky alkylphosphines like tri-tert-butylphosphane are strong σ-donors, meaning they are highly effective at donating electron density to the metal. tcichemicals.com This high electron density on the metal center can, in turn, promote key catalytic steps such as oxidative addition. tcichemicals.com The combination of significant steric bulk and strong electron-donating ability makes these ligands highly effective in various cross-coupling reactions, including those that are typically challenging, such as reactions involving unreactive aryl chlorides. tcichemicals.com The strategic use of bulky phosphines allows for the stabilization of reactive intermediates and the facilitation of difficult catalytic cycles, making them indispensable tools in modern synthetic chemistry. numberanalytics.comacs.org

Significance of Platinum(0) and Platinum(II) Complexes in Catalysis and Coordination Science

Platinum exists in various oxidation states, with platinum(0) and platinum(II) being particularly significant in the realms of catalysis and coordination chemistry. youtube.com Platinum(0) complexes are pivotal as catalysts in a variety of organic transformations. acs.org They are often 16-electron species that readily react with substrates in oxidative addition reactions, a fundamental step in many catalytic cycles. digitellinc.com For instance, Pt(0) complexes are efficient catalysts for hydrosilylation, the addition of a Si-H bond across a C-C double or triple bond, which is a crucial process for producing organosilicon compounds. digitellinc.comrsc.org

Platinum(II) complexes, characterized by a d⁸ electron configuration, typically adopt a square planar geometry. fiveable.me This specific geometry influences their reactivity, particularly in substitution reactions which are central to their function. fiveable.me These complexes are well-known for their role in catalysis and have been explored for applications in photoactivated hydrosilylation, offering temporal control over silicone curing processes. nih.gov The ligands attached to the platinum(II) center, such as phosphines, amines, and halides, significantly modulate the complex's stability and reactivity. fiveable.me The ability of platinum complexes to interact with various molecules has also led to their investigation in other areas, including as potential therapeutic agents. nih.govrsc.org

Historical Overview of Tri-tert-butylphosphane Ligand Utilization

Tri-tert-butylphosphane, often abbreviated as P(t-Bu)₃, is a highly influential bulky phosphine ligand in transition metal catalysis. nih.gov Its synthesis presents a significant challenge due to the extreme steric crowding around the central phosphorus atom. nih.gov Early attempts to synthesize it via the reaction of phosphorus trichloride (B1173362) with a Grignard reagent in 1967 were unsuccessful, yielding only the di-substituted product, di-tert-butylphosphinous chloride, even with an excess of the Grignard reagent. nih.gov This highlights the immense steric hindrance imposed by the tert-butyl groups.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

platinum;tritert-butylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H27P.Pt/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQWVEJVXWLMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pt]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54P2Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodologies for Platinum Tri Tert Butylphosphane Complexes

Preparation of Bis(tri-tert-butylphosphane)platinum(0) Complexes

The complex Bis(tri-tert-butylphosphane)platinum(0), [Pt(P(t-Bu)₃)₂], is a cornerstone of platinum(0) chemistry. Its synthesis is typically achieved through two main strategies: direct ligand substitution on a platinum(0) precursor or reduction of a platinum(II) salt in the presence of the phosphane ligand.

Direct Synthesis Approaches

Direct synthesis involves the reaction of a suitable platinum(0) starting material with tri-tert-butylphosphane. A common and efficient precursor is bis(1,5-cyclooctadiene)platinum(0), [Pt(cod)₂]. The weakly bound cyclooctadiene ligands are readily displaced by the stronger σ-donating tri-tert-butylphosphane ligands. researchgate.net

The reaction is typically performed by treating a solution of [Pt(cod)₂] with two equivalents of P(t-Bu)₃ in an inert solvent like toluene (B28343) or THF at room temperature. The desired product, [Pt(P(t-Bu)₃)₂], precipitates from the solution and can be isolated in high yield.

Table 1: Direct Synthesis of [Pt(P(t-Bu)₃)₂]

Precursor Reagent Solvent Conditions Yield

An alternative direct method utilizes tris(norbornene)platinum(0), [Pt(nbe)₃], as the starting material. Similar to the cyclooctadiene ligands, the norbornene ligands are easily displaced by P(t-Bu)₃ to afford the target complex.

Reductive Synthesis Strategies

Reductive strategies provide a convenient route to [Pt(P(t-Bu)₃)₂] starting from more common and air-stable platinum(II) salts, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This method avoids the need to handle often sensitive platinum(0) precursors.

In a typical procedure, K₂[PtCl₄] is suspended in an alcohol, such as ethanol, with an excess of tri-tert-butylphosphane. A reducing agent, commonly sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) (N₂H₄), is then added portionwise to the stirred suspension. The platinum(II) is reduced to platinum(0), which is trapped by the phosphane ligands present in the solution to form [Pt(P(t-Bu)₃)₂]. The product can then be isolated by filtration.

A convenient one-pot synthesis has been developed that demonstrates this principle effectively. acs.org

Synthesis of Platinum(II) Tri-tert-butylphosphane Hydride Complexes

Platinum(II) hydride complexes containing the tri-tert-butylphosphane ligand are pivotal intermediates in catalysis, particularly in reactions involving C-H activation. nih.gov The most prominent example is the trans-hydridochlorobis(tri-tert-butylphosphane)platinum(II) complex, trans-[PtH(Cl)(P(t-Bu)₃)₂].

This complex is readily synthesized via the oxidative addition of hydrogen chloride to the platinum(0) complex, [Pt(P(t-Bu)₃)₂]. The reaction is typically carried out by treating a solution of [Pt(P(t-Bu)₃)₂] in a solvent like toluene or diethyl ether with one equivalent of HCl, often introduced as a solution in an organic solvent. The product, a stable white solid, precipitates and can be collected.

The reaction of [Pt(P(t-Bu)₃)₂] with water can also lead to the formation of hydride species through oxidative addition, resulting in surface-supported platinum hydrides when conducted on materials like silica (B1680970) or silica-alumina. nih.gov

Table 2: Synthesis of trans-[PtH(Cl)(P(t-Bu)₃)₂]

Precursor Reagent Solvent Product

Preparation of Heterobimetallic Platinum Complexes with Tri-tert-butylphosphane

The [Pt(P(t-Bu)₃)] fragment can be incorporated into larger, multimetallic structures, leading to complexes with interesting bonding and reactivity.

Platinum-Rare-Earth Metal Complexes

Heterobimetallic complexes containing both platinum and a rare-earth metal (Ln) have been synthesized using phosphinoamide ligands as bridges. The synthesis involves the reaction of a pre-formed anionic rare-earth phosphinoamido complex with a platinum(0) source, typically bis(tri-tert-butylphosphane)platinum(0). rsc.org

For example, reacting [Li(thf)₄][(Ph₂PNPh)₄Y] with [Pt(P(t-Bu)₃)₂] in a mixture of THF and toluene leads to the formation of a complex where the platinum and yttrium centers are bridged by phosphinoamido ligands. rsc.org In these reactions, the [Pt(P(t-Bu)₃)₂] serves as a source of a platinum-phosphine fragment, with one of the bulky phosphane ligands being displaced. The addition of anhydrous lithium chloride can influence the final structure of the bimetallic product. rsc.org

Table 3: Synthesis of a Pt-Y Heterobimetallic Complex

Yttrium Precursor Platinum Precursor Additive Product

Similar strategies have been employed to synthesize related platinum-lutetium complexes. rsc.org

Platinum-Ruthenium Complexes

The reaction of [Pt(P(t-Bu)₃)₂] with ruthenium carbonyl clusters provides a direct route to Pt-Ru heterobimetallic complexes. The highly reactive [Pt(P(t-Bu)₃)] fragment, which is in equilibrium with [Pt(P(t-Bu)₃)₂] in solution, can add across Ru-Ru bonds in ruthenium carbonyl clusters without displacing the carbonyl ligands. nih.govfigshare.com

For instance, the reaction of [Pt(P(t-Bu)₃)₂] with diruthenium pentacarbonyl, Ru(CO)₅, at room temperature yields both a monoplatinum-diruthenium cluster, PtRu₂(CO)₉(P(t-Bu)₃), and a diplatinum-diruthenium cluster, Ru₂(CO)₉[Pt(P(t-Bu)₃)]₂. nih.gov The monoplatinum adduct can be further converted to the diplatinum complex by reacting it with an additional equivalent of [Pt(P(t-Bu)₃)₂]. nih.gov These reactions highlight the ability of the Pt(P(t-Bu)₃) moiety to cap metal-metal bonds in cluster chemistry. nih.govnih.gov Furthermore, these Pt-Ru clusters can react with hydrogen to form dihydrido complexes. nih.gov

Activation of ruthenium hydride complexes by platinum-tri-tert-butylphosphane groups has also been demonstrated, leading to the formation of Pt-Ru complexes with bridging hydrido ligands. nih.govacs.org

Platinum-Iron Complexes

Platinum-Rhenium-Antimony Complexes

The synthesis of complex platinum-rhenium-antimony clusters has been achieved through the reaction of the doubly bridged antimony dirhenium carbonyl complex, [Re(CO)₄(μ-SbPh₂)]₂, with bis(tri-tert-butylphosphine)platinum(0) (B1337045), Pt[P(t-Bu)₃]₂. These reactions demonstrate a pattern of reactivity involving the cleavage of antimony-phenyl (Sb-Ph) bonds and the activation of C-H bonds on the methyl groups of the phosphine (B1218219) ligands.

The reaction of [Re(CO)₄(μ-SbPh₂)]₂ with Pt[P(t-Bu)₃]₂ in refluxing n-octane (125 °C) yields two primary products in low yields, 2 and 3 . acs.orgnih.gov Both products result from the cleavage of phenyl groups from a bridging SbPh₂ ligand and the subsequent addition of a platinum-phosphine group to the antimony atom. acs.orgnih.gov A key feature of these products is the metalation of a methyl group on one of the tert-butyl groups. acs.orgnih.gov

When the same reaction is conducted under a hydrogen atmosphere, two different complexes, 4 and 5 , are formed. acs.orgnih.gov In these products, a phenyl group is still cleaved from a bridging SbPh₂ ligand and a PtP(t-Bu)₃ group is added to the antimony atom; however, no metalation of the tert-butyl groups occurs. Instead, a hydride ligand is incorporated into the cluster. acs.orgnih.gov

Further reactivity is observed. Compound 4 reacts with triphenylantimony (B1630391) (SbPh₃) to produce compound 6 , which features an additional bridging SbPh₂ ligand across the Pt-Re bond. acs.orgnih.gov The reaction of compound 6 with Pt[P(t-Bu)₃]₂ under a hydrogen atmosphere leads to the formation of compound 7 , which contains three triply bridging SbPh ligands. acs.orgnih.gov

The synthesized complexes were characterized using IR and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analyses. acs.orgnih.gov

Table 1: Synthesized Platinum-Rhenium-Antimony Complexes

Compound Number Formula Reported Yield
2 Re₂(CO)₈[(μ₃-SbCH₂CMe₂)Pt(H)P(t-Bu)₂]P(t-Bu)₃(μ-SbPh₂) Low
3 Re₂(CO)₈Pt(CO)(CH₂CMe₂)P(t-Bu)₂(μ-SbPh₂) Low
4 PtRe₂(CO)₈P(t-Bu)₃(μ₃-SbPh)(μ-SbPh₂)(μ-H) Not specified
5 Re₂(CO)₈PtH(CO){P(t-Bu)₃}(μ-SbPh₂) Not specified
6 PtRe₂(CO)₇P(t-Bu)₃(μ₃-SbPh)(μ-SbPh₂)₂ 42%
7 Pt₂Re₂(CO)₇[P(t-Bu)₃]₂(μ₃-SbPh)₃ Not specified

Generation of Platinum-Tri-tert-butylphosphane Species In Situ

The generation of active platinum(0)-tri-tert-butylphosphane species directly within a reaction mixture, or in situ, is a valuable technique, particularly for catalytic applications. One primary method involves the reduction of platinum(II) precursors.

In this approach, a platinum(II) salt, such as platinum(II) chloride (PtCl₂), is dissolved in a suitable coordinating solvent along with the tri-tert-butylphosphane ligand. The reduction of the platinum(II) center to platinum(0) is then carried out under an inert atmosphere using a mild reducing agent, such as sodium borohydride (NaBH₄) or hydrazine. This process leads to the in situ formation of the desired bis(tri-tert-butylphosphine)platinum(0) complex, which can then participate in subsequent catalytic cycles.

Table 2: In Situ Generation of Bis(tri-tert-butylphosphine)platinum(0)

Precursor Ligand Reducing Agent (Example) Solvent (Example) Outcome
Platinum(II) Chloride (PtCl₂) Tri-tert-butylphosphane Sodium Borohydride (NaBH₄) Toluene or THF Bis(tri-tert-butylphosphine)platinum(0)

Coordination Chemistry and Structural Properties of Platinum Tri Tert Butylphosphane Complexes

Ligand Design Principles: Steric and Electronic Effects of Tri-tert-butylphosphane

The tri-tert-butylphosphane ligand, P(t-Bu)₃, is a bulky and strongly electron-donating phosphine (B1218219) that plays a crucial role in stabilizing platinum complexes and influencing their catalytic activity. Its unique steric and electronic properties are fundamental to understanding the behavior of platinum-tri-tert-butylphosphane complexes.

Influence of Tri-tert-butylphosphane's Cone Angle

A key steric parameter for phosphine ligands is the Tolman cone angle, which quantifies the steric bulk of the ligand. Tri-tert-butylphosphane possesses a large cone angle of 182°. chemicalbook.com This significant steric hindrance provided by the three bulky tert-butyl groups protects the platinum center, preventing unwanted side reactions and promoting the formation of coordinatively unsaturated species that are often crucial for initiating catalytic processes. chemicalbook.com The steric demands of the tri-tert-butylphosphane ligand can also influence the geometry of the resulting platinum complex, favoring specific coordination numbers and arrangements to minimize steric strain.

Electron-Donating Properties and their Impact on the Platinum Center

Tri-tert-butylphosphane is a very strong electron-donating ligand. chemicalbook.com This property is quantified by its Tolman electronic parameter (TEP) of 2056.1 cm⁻¹, which is lower than that of many other common phosphine ligands, indicating stronger electron-donating ability. The high electron density on the phosphorus atom is donated to the platinum center, which in turn enhances the reactivity of the metal. This strong σ-donation from the phosphine to the platinum has several important consequences:

Facilitation of Oxidative Addition: The electron-rich nature of the platinum center facilitates oxidative addition, a key step in many catalytic cycles. chemicalbook.com This allows for the activation of even relatively unreactive bonds, such as those in aryl chlorides, under mild conditions. chemicalbook.com

Stabilization of Low Oxidation States: The strong electron donation from the tri-tert-butylphosphane ligands helps to stabilize platinum in low oxidation states, particularly the Pt(0) state, which is a common starting point for many catalytic reactions.

Influence on Reductive Elimination: The steric bulk of the ligand can enhance the rate of reductive elimination, the final step in many cross-coupling reactions where the desired product is released from the metal center. chemicalbook.com

Geometries and Coordination Environments of Platinum Centers

The combination of the steric and electronic properties of the tri-tert-butylphosphane ligand leads to a variety of coordination geometries around the platinum center.

Two-Coordinate Platinum(0) Geometries

In the platinum(0) oxidation state, the most common complex formed with tri-tert-butylphosphane is bis(tri-tert-butylphosphane)platinum(0), or [Pt(P(t-Bu)₃)₂]. sigmaaldrich.com This complex features a two-coordinate platinum center with a linear or near-linear P-Pt-P arrangement. The large steric bulk of the two tri-tert-butylphosphane ligands prevents further coordination, leading to this stable, coordinatively unsaturated species. This complex serves as a valuable precursor in a variety of catalytic reactions.

Table 1: Selected Bond Parameters for a Two-Coordinate Platinum(0) Complex

ComplexPt-P Bond Length (Å)P-Pt-P Bond Angle (°)Reference
[(PtBu₃)₂Pt → Zn(C₆F₅)₂]2.325 (average)165.32(4) nih.gov

Note: Data is for a bimetallic adduct, but illustrates the geometry around the platinum center.

Four-Coordinate Platinum(II) Geometries

Upon oxidative addition or coordination with other ligands, platinum(II) complexes with tri-tert-butylphosphane are formed. These complexes typically adopt a four-coordinate, square planar geometry, which is common for d⁸ metal ions like Pt(II). libretexts.orgnih.gov In these complexes, the tri-tert-butylphosphane ligands can be arranged in either a cis or trans configuration relative to each other. The specific isomer formed can be influenced by the nature of the other ligands and the reaction conditions. The steric bulk of the tri-tert-butylphosphane ligands can lead to distortions from a perfect square planar geometry.

Table 2: Examples of Four-Coordinate Platinum(II) Complexes

ComplexGeometryKey FeatureReference
trans-[PtCl₂(TCEP)₂]Square Planartrans arrangement of phosphine ligands researchgate.net
cis-[PtCl₂(TCEP)₂]Square Planarcis arrangement of phosphine ligands researchgate.net
trans-[PtCl₂{HN=C(OH)C₆H₅}₂]Square PlanarCoordinated to two chloride and two benzamide (B126) ligands nih.gov

Note: TCEP is tris(2-carboxyethyl)phosphine, another phosphine ligand shown for comparative structural illustration.

Distorted Tetrahedral Coordination Polyhedra

While square planar is the most common geometry for four-coordinate Pt(II), significant distortions can occur, leading to geometries that can be described as distorted tetrahedral. These distortions are often a direct result of the extreme steric pressure exerted by the bulky tri-tert-butylphosphane ligands and the electronic nature of the other coordinated groups. For instance, in some complexes, the steric repulsion between the tert-butyl groups can force the ligands out of a planar arrangement, pushing the coordination polyhedron towards a tetrahedral-like structure. These distortions can have a profound impact on the reactivity and stability of the complex.

Metal-Ligand Interactions in Platinum-Tri-tert-butylphosphane Complexes

The electronic and steric properties of the tri-tert-butylphosphane ligand profoundly impact its interaction with the platinum center. This ligand is a strong electron donor, which facilitates oxidative addition reactions at the platinum center. chemicalbook.comdakenchem.com The steric bulk also promotes the formation of coordinatively unsaturated species, which are key to many catalytic processes. chemicalbook.com

The bond between platinum and phosphorus in these complexes is a key feature of their structure. In the complex bis(tri-tert-butylphosphane)platinum(0), the platinum center is coordinated to two tri-tert-butylphosphane ligands. The significant steric hindrance between the bulky phosphane ligands influences the P-Pt-P bond angle. For instance, in the metal-only Lewis pair [(PtBu3)2Pt → Zn(C6F5)2], the P-Pt-P angle is distorted to 165.32(4)°. nih.gov In heterobimetallic rare-earth/platinum complexes bridged by phosphinoamido ligands, the Pt-P bond distances average around 2.3354 Å and 2.328 Å. rsc.org

In a number of heterobimetallic cluster complexes, Pt(PBut3) or Pd(PBut3) groups have been observed to bridge diruthenium or diiron units. nih.gov For example, in the complex PtRu2(CO)9(PBut3), the Pt(PBut3) group bridges the two ruthenium atoms. nih.gov Similarly, the reaction of Pt(PBut3)2 with Pt3Fe3(CO)15 results in complexes where a Pt(PBut3) group bridges a triangular Pt2Fe core. acs.org

Hydrido ligands can also act as bridges. In the complex PtOs(CO)4(SnPh3)(PBut3)(μ-H), a bridging hydrido ligand spans the Pt-Os bond. nih.gov Furthermore, in Pt2Re2(CO)7[P(t-Bu)3]2(μ3-SbPh)3, three triply bridging SbPh ligands are present. acs.orgnih.gov The flexibility of these bridging ligands allows for the formation of a diverse array of polynuclear architectures.

Metal-Metal Interactions in Heterobimetallic Platinum-Tri-tert-butylphosphane Complexes

Heterobimetallic complexes containing platinum-tri-tert-butylphosphane moieties often exhibit interesting metal-metal interactions, which can range from weak, ligand-supported contacts to direct, covalent bonds. The nature of these interactions is a subject of significant research interest. nih.gov

The distance between metal centers in heterobimetallic complexes provides valuable insight into the nature of their interaction. A shorter distance than the sum of the van der Waals radii is often indicative of a bonding interaction. nih.gov

In a series of Pt(II)-d10 metal complexes, the Pd-Cu and Pd-Zn distances were found to be 2.55 Å and 2.58 Å, respectively, which is less than the sum of their van der Waals radii, suggesting a metal-metal bond. nih.gov In a Zr/Co heterobimetallic complex, the Zr-Co distance of 2.792(1) Å is supported by a bridging dimethylamido ligand. osti.gov However, in some rare-earth/platinum complexes, short metal-metal distances (e.g., Y-Pt of 3.0063(8) Å and Lu-Pt of 2.9523(9) Å) are enforced by the bridging phosphinoamido ligands rather than a direct metal-metal bond. rsc.org A Pt-Zn bond of 2.238(7) Å has also been observed, which is significantly shorter than the sum of the covalent radii (2.58 Å). nih.gov

Table 1: Selected Metal-Metal Distances in Heterobimetallic Platinum-Tri-tert-butylphosphane Complexes

ComplexMetal-Metal PairDistance (Å)Reference
Pd(II)-Cu(I) ComplexPd-Cu2.55 nih.gov
Pd(II)-Zn(II) ComplexPd-Zn2.58 nih.gov
[(Me2N)2Zr(µ-NMe2)(XylN-PiPr2)CoI]2Zr-Co2.792(1) osti.gov
Y/Pt Phosphinoamido ComplexY-Pt3.0063(8) rsc.org
Lu/Pt Phosphinoamido ComplexLu-Pt2.9523(9) rsc.org
[Pt(PtBu3)21-ZnCp*)]Pt-Zn2.238(7) nih.gov

The existence of a direct metal-metal bond is not always straightforward to determine and can be a point of debate. In some cases, the metals are held in close proximity by bridging ligands without a significant direct covalent interaction. rsc.org

For example, in heterobimetallic rare-earth/platinum complexes with phosphinoamido bridges, quantum chemical calculations have suggested that the short metal-to-metal distances are a result of the ligand framework rather than direct metal-metal bonds. rsc.org The bonding in these systems is described as having a strong ionic contribution, which is typical for rare-earth elements. rsc.org

Conversely, in other systems, clear evidence for direct metal-metal bonding exists. In Pt-M carbonyl clusters (where M = Fe or Ru), the Pt(PBut3) groups can bond to the other metal atoms, forming part of a cluster framework. acs.org For instance, in Pt3Fe2(CO)12[M(PBut3)]2 (M = Pt, Pd), there are direct bonds between the M(PBut3) groups. acs.org Molecular orbital calculations on related dipalladium-diruthenium clusters have revealed a delocalized metal-metal bonding system. nih.gov The formation of these direct metal-metal bonds is a key feature of the chemistry of these polynuclear complexes.

Reactivity and Mechanistic Aspects of Platinum Tri Tert Butylphosphane Chemistry

Oxidative Addition Reactions

The 14-electron, coordinatively unsaturated nature of [Pt(P(t-Bu)₃)₂] makes it highly susceptible to oxidative addition reactions, a fundamental process in which the metal's oxidation state and coordination number increase.

Activation of C-H Bonds (e.g., Cyclometalation)

A prominent feature of platinum-tri-tert-butylphosphane chemistry is its ability to activate otherwise inert carbon-hydrogen bonds, often through a process called cyclometalation. The one-electron oxidation of [Pt(P(t-Bu)₃)₂] generates the platinum(I) metalloradical cation, [Pt(P(t-Bu)₃)₂]⁺. This species is highly reactive and can undergo intramolecular C-H bond activation of one of the tert-butyl groups on the phosphine (B1218219) ligand. This process leads to the formation of a stable five-membered platinum(II) metallocycle, [Pt(P(t-Bu)₂CMe₂CH₂)(P(t-Bu)₃)]⁺, and a platinum(II) hydride, [Pt(H)(P(t-Bu)₃)₂]⁺.

The mechanism of this cyclometalation is thought to proceed through a radical rebound pathway. This involves a carbon-to-metal hydrogen atom transfer, forming an intermediate platinum(III) hydride complex, [Pt(H)(P(t-Bu)₂CMe₂CH₂)(P(t-Bu)₃)]⁺. Subsequent reductive elimination of H₂ or another small molecule would then yield the observed platinum(II) products. The propensity for cyclometalation highlights the high reactivity of the platinum center when coordinated by bulky, electron-rich phosphine ligands.

Precursor ComplexReagent/ConditionsProduct(s)Reaction Type
[Pt(P(t-Bu)₃)₂]One-electron oxidation[Pt(P(t-Bu)₂CMe₂CH₂)(P(t-Bu)₃)]⁺ and [Pt(H)(P(t-Bu)₃)₂]⁺Cyclometalation
[Pt(P(t-Bu)₃)₂]⁺2,4,6-tri-tert-butylphenoxyl radical[Pt(P(t-Bu)₂CMe₂CH₂)(P(t-Bu)₃)]⁺Induced Cyclometalation

Addition of HX (Halogen Acids)

While specific studies on the direct oxidative addition of halogen acids (HX) to [Pt(P(t-Bu)₃)₂] are not extensively detailed in the provided search results, the general reactivity patterns of platinum(0) phosphine complexes suggest a facile reaction. researchgate.netrsc.org The reaction of [Pt(P(t-Bu)₃)₂] with a halogen acid, such as HCl or HBr, is expected to proceed via oxidative addition to yield a platinum(II) hydride halide complex of the type trans-[Pt(H)(X)(P(t-Bu)₃)₂].

The mechanism likely involves the initial protonation of the electron-rich platinum center by the acid, followed by coordination of the halide anion. The bulky tri-tert-butylphosphine (B79228) ligands would favor a trans geometry in the resulting square planar complex. The strength of the Pt-H and Pt-X bonds formed, along with the steric environment created by the phosphine ligands, are key thermodynamic drivers for this transformation.

Platinum(0) ComplexReagentExpected Product
[Pt(P(t-Bu)₃)₂]HCltrans-[Pt(H)(Cl)(P(t-Bu)₃)₂]
[Pt(P(t-Bu)₃)₂]HBrtrans-[Pt(H)(Br)(P(t-Bu)₃)₂]

Addition of Hydrogen and Small Molecules

The addition of molecular hydrogen to [Pt(P(t-Bu)₃)₂] is a classic example of oxidative addition. The reaction yields the corresponding platinum(II) dihydride complex, cis-[Pt(H)₂(P(t-Bu)₃)₂]. Computational studies on analogous Pt(PR₃)₂ complexes indicate that the reaction proceeds through a side-on approach of the H₂ molecule to the platinum center, leading to the concerted cleavage of the H-H bond and formation of two new Pt-H bonds. The initial product is the cis-dihydride, which may isomerize to the trans isomer depending on the specific phosphine ligand and reaction conditions.

Beyond hydrogen, [Pt(P(t-Bu)₃)₂] also reacts with other small molecules. For instance, its reaction with zinc compounds like [Zn₂(Cp)₂] (where Cp is pentamethylcyclopentadienyl) leads to the formation of bimetallic adducts and can facilitate the cleavage of the Zn-Zn bond.

ReactantSmall MoleculeProduct
[Pt(P(t-Bu)₃)₂]H₂cis-[Pt(H)₂(P(t-Bu)₃)₂]
[Pt(P(t-Bu)₃)₂][Zn₂(Cp*)₂]Bimetallic Pt-Zn adducts

Insertion Reactions (e.g., Ln-P bonds)

The platinum center in [Pt(P(t-Bu)₃)₂] can insert into various element-element bonds. For example, it reacts with rhenium-tin and rhenium-germanium cluster complexes, such as [Re₂(CO)₈(μ-SnPh₂)₂], to form adducts where the Pt(P(t-Bu)₃) group bridges a Re-Sn bond. nih.gov These reactions result in the formation of three-center, two-electron bonds involving the platinum, rhenium, and tin atoms. nih.gov

Furthermore, in reactions with rhenium-antimony carbonyl complexes, the Pt(P(t-Bu)₃) unit can insert into a C-Sb bond of a bridging SbPh₂ ligand, leading to the formation of complex multimetallic clusters. nih.gov In some instances, this insertion is accompanied by cyclometalation of a tert-butyl group of the phosphine ligand. nih.gov

SubstratePlatinum ReagentKey Feature of Product
[Re₂(CO)₈(μ-SnPh₂)₂][Pt(P(t-Bu)₃)₂]Pt(P(t-Bu)₃) group bridging a Re-Sn bond
[Re₂(CO)₈(μ-GePh₂)₂][Pt(P(t-Bu)₃)₂]Pt(P(t-Bu)₃) group bridging a Re-Ge bond
[Re(CO)₄(μ-SbPh₂)]₂[Pt(P(t-Bu)₃)₂]Insertion into a C-Sb bond and/or cyclometalation

Reductive Elimination Pathways

Reductive elimination, the microscopic reverse of oxidative addition, is a crucial step in many catalytic cycles, leading to the formation of a new bond between two ligands and a reduction in the metal's oxidation state. For platinum complexes bearing tri-tert-butylphosphine ligands, the steric bulk and electronic properties of the phosphine play a significant role in the facility of this process.

While specific studies on reductive elimination from well-defined Pt(IV) complexes bearing two tri-tert-butylphosphine ligands are not abundant in the provided results, general principles can be applied. The reductive elimination of C-C or C-H bonds from octahedral Pt(IV) centers is often preceded by the dissociation of a ligand to form a five-coordinate intermediate. umb.eduumb.edu This intermediate is more reactive towards reductive elimination. umb.eduumb.edu The strong σ-donating and sterically demanding nature of P(t-Bu)₃ can influence the rate of both ligand dissociation and the subsequent bond-forming step. For instance, in related systems, more strongly basic phosphine ligands are predicted to favor a direct reductive elimination mechanism over one involving initial phosphine loss. figshare.com

In the context of C-H reductive elimination, the thermolysis of certain Pt(IV) hydride complexes leads to the formation of alkanes. osti.gov The mechanism is proposed to involve a σ-methane complex as an intermediate. osti.gov Similarly, C-N and C-O bond-forming reductive eliminations have been studied from Pt(IV) centers, with the reaction pathway often involving initial dissociation of the anionic ligand (e.g., sulfonamide or alkoxide) followed by its nucleophilic attack on a methyl group bound to the platinum cation. researchgate.netnih.gov

Platinum Complex TypeGroups to be EliminatedKey Mechanistic Feature
Pt(IV)-alkyl-hydrideC-HOften involves a five-coordinate intermediate or a σ-alkane complex.
Pt(IV)-dialkylC-CCan be slow without prior ligand dissociation.
Pt(IV)-alkyl-amido/alkoxoC-N / C-OMay proceed via initial dissociation of the heteroatomic ligand.

Ligand Exchange Reactions

Ligand exchange reactions are fundamental to the synthesis and reactivity of platinum-tri-tert-butylphosphane complexes. The formation of [Pt(P(t-Bu)₃)₂] itself is typically achieved through the displacement of more labile ligands, such as cyclooctadiene (COD) in [Pt(COD)₂], by tri-tert-butylphosphine. This substitution is driven by the formation of the thermodynamically stable Pt-P bonds.

The rate and mechanism of ligand exchange are heavily influenced by the steric and electronic properties of both the incoming and outgoing ligands. In square planar Pt(II) complexes, ligand substitution generally proceeds through an associative mechanism involving a five-coordinate trigonal bipyramidal intermediate or transition state. However, the extreme steric bulk of the tri-tert-butylphosphine ligand can hinder the approach of an incoming ligand, potentially favoring a dissociative pathway where one of the phosphine ligands detaches first to create a vacant coordination site.

In the context of related palladium complexes, the dissociation of a phosphine ligand from a PdL₂ complex to form a more reactive monoligated PdL species is a key step in many catalytic cycles. nih.govacs.org The strength of the M-P bond is crucial, with more basic and sterically demanding phosphines like P(t-Bu)₃ forming stronger bonds and thus having a lower tendency to dissociate. osti.gov This can impact the catalytic activity, as ligand dissociation is often required to open up a coordination site for substrate binding. osti.gov

Starting ComplexIncoming LigandProductMechanistic Consideration
[Pt(COD)₂]2 P(t-Bu)₃[Pt(P(t-Bu)₃)₂]Associative displacement of labile ligands
[Pt(P(t-Bu)₃)₂]L' (e.g., another phosphine, olefin)[Pt(P(t-Bu)₃)(L')] + P(t-Bu)₃Potentially dissociative due to steric hindrance

Associative Mechanisms in Phosphine Exchange

The exchange of phosphine ligands in platinum(0) complexes, such as those involving tri-tert-butylphosphane, can proceed through various mechanisms. While dissociative pathways are common, associative mechanisms also play a crucial role. In an associative mechanism, the incoming phosphine ligand coordinates to the metal center before the departure of the existing ligand, leading to a higher-coordinate intermediate.

The steric bulk of the tri-tert-butylphosphane ligand significantly influences the feasibility and rate of associative exchange. The large cone angle of P(t-Bu)₃, estimated to be 182°, creates a sterically crowded environment around the platinum center. This steric hindrance would intuitively disfavor an associative mechanism that requires the formation of a more congested intermediate. However, studies on related platinum-phosphine complexes suggest that associative pathways can still be operative, particularly with less bulky incoming phosphines. The flexibility of the Pt-P bond and the potential for ligand rearrangement can accommodate the transient formation of a higher-coordinate species.

Reactions with Organometallic Reagents (e.g., Zinc Compounds)

The reactivity of platinum-tri-tert-butylphosphane complexes with organometallic reagents, particularly organozinc compounds, has been a subject of significant interest due to its relevance in catalysis, such as Negishi cross-coupling reactions. nih.govus.es These reactions often involve the formation of bimetallic species with unique structural and reactive properties. nih.govus.es

Formation of Metal-Organic Lewis Pairs

A key aspect of the reaction between [Pt(P(t-Bu)₃)₂] and certain organozinc compounds is the formation of Metal-Organic Lewis Pairs (MOLPs). nih.govus.esacs.org In these adducts, the electron-rich platinum(0) center acts as a Lewis base, donating electron density to the Lewis acidic zinc center. A notable example is the reaction of [Pt(P(t-Bu)₃)₂] with Zn(C₆F₅)₂, which yields the bimetallic adduct [(P(t-Bu)₃)₂Pt→Zn(C₆F₅)₂]. nih.govus.es

The formation of this MOLP is supported by multinuclear NMR spectroscopy, which shows a significant decrease in the ¹J(PPt) coupling constant, a characteristic feature indicating a reduction in the s-character of the Pt-P bonds upon formation of the Pt-Zn dative bond. nih.govacs.org X-ray diffraction studies have confirmed the bimetallic structure, revealing a distorted T-shaped geometry around the platinum atom. nih.gov

Table 1: Selected NMR Spectroscopic Data for [Pt(P(t-Bu)₃)₂] and its Adduct with Zn(C₆F₅)₂ nih.govacs.org

Compound³¹P NMR Chemical Shift (δ, ppm)¹J(PPt) (Hz)
[Pt(P(t-Bu)₃)₂]100.24410
[(P(t-Bu)₃)₂Pt→Zn(C₆F₅)₂]93.13328

Cleavage of Metal-Metal Bonds in Reagents

In addition to forming Lewis acid-base adducts, platinum-tri-tert-butylphosphane complexes can induce the cleavage of metal-metal bonds in certain organometallic reagents. An illustrative example is the reaction of [Pt(P(t-Bu)₃)₂] with the dinuclear zinc(I) compound [Zn₂Cp₂] (where Cp is pentamethylcyclopentadienyl). nih.govus.es This reaction leads to the formation of a hexametallic, homoleptic compound, [Pt(ZnCp*)₆], which involves the scission of the Zn-Zn bond. nih.govus.esacs.org

Furthermore, reactions with rhenium-antimony carbonyl complexes have demonstrated the capacity of the platinum(tri-tert-butylphosphine) group to cleave phenyl groups from bridging SbPh₂ ligands. nih.govacs.org For instance, the reaction of [Re(CO)₄(μ-SbPh₂)]₂ with Pt[P(t-Bu)₃]₂ results in products where a phenyl group has been cleaved from an antimony ligand and a PtP(t-Bu)₃ or Pt[P(t-Bu)₃]₂ group has been added to the antimony atom. nih.govacs.org

Radical Mechanisms in Platinum-Tri-tert-butylphosphane Reactivity

Beyond two-electron pathways, radical mechanisms play a significant role in the reactivity of platinum-tri-tert-butylphosphane complexes. These pathways often involve single-electron transfer (SET) processes and can lead to novel bond activations and transformations.

One-Electron Oxidation Pathways

Platinum(0) complexes with bulky phosphine ligands like tri-tert-butylphosphane can undergo one-electron oxidation to generate platinum(I) metalloradicals. nih.gov For instance, the oxidation of [Pt(P(t-Bu)₃)₂] can produce the corresponding platinum(I) species, [Pt(P(t-Bu)₃)₂]⁺. nih.gov The stability and subsequent reactivity of these metalloradicals are highly dependent on the counterion and the solvent used. nih.gov

These platinum(I) metalloradicals are reactive species that can engage in further transformations, including cyclometalation. nih.gov The propensity for such reactions underscores the accessibility of radical pathways in the chemistry of these complexes. nih.gov

Carbon-to-Metal H-Atom Transfer

A key mechanistic step in the reactivity of platinum(I) metalloradicals derived from tri-tert-butylphosphane complexes is carbon-to-metal hydrogen atom transfer. nih.gov This process has been observed in the reactions of these metalloradicals with substrates like 9,10-dihydroanthracene (B76342). nih.gov The transfer of a hydrogen atom from a carbon center to the platinum(I) radical leads to the formation of a platinum(II) hydride species. nih.gov

Computational studies have provided further insight into this mechanism, supporting a radical rebound pathway for the cyclometalation of [Pt(P(t-Bu)₃)₂]⁺. nih.gov This process is proposed to involve the formation of an intermediate platinum(III) hydride complex, [Pt(P(t-Bu)₂CMe₂CH₂)H(P(t-Bu)₃)]⁺, which is formed via carbon-to-metal H-atom transfer. nih.gov The relative rates of these H-atom transfer reactions are influenced by both the steric properties of the phosphine ligands and inherent periodic trends in metal-hydride bond strengths. nih.gov

Organometallic Radical Rebound Mechanisms

Recent investigations into the chemistry of platinum complexes featuring the bulky tri-tert-butylphosphane ligand have uncovered fascinating mechanistic pathways, particularly the involvement of organometallic radical rebound mechanisms in C–H bond activation. maynoothuniversity.ie While many transformations involving platinum catalysts are understood to proceed through diamagnetic redox couples, the chemistry of paramagnetic platinum derivatives, especially d⁹-complexes, has been a less explored frontier. maynoothuniversity.ie

Collaborative research has demonstrated that C–H bond activation at a platinum(I) bis(phosphine) complex, specifically involving the tri-tert-butylphosphane ligand, occurs via a distinct monometallic radical rebound mechanism. maynoothuniversity.ie This process is initiated by the one-electron oxidation of the linear platinum(0) complex, [Pt(PtBu3)2], which generates a transient platinum(I) d⁹ metalloradical, [Pt(PtBu3)2]⁺. maynoothuniversity.ie

This platinum(I) metalloradical exhibits significant reactivity. nih.govacs.org When dissolved in solvents like tetrahydrofuran (B95107) (THF) at room temperature, it rapidly converts into a 1:1 mixture of a platinum(II) metallacycle, [Pt(PtBu2CMe2CH2)(PtBu3)]⁺, and a platinum(II) hydride, [Pt(PtBu3)2H]⁺. nih.govacs.org This transformation suggests a net radical oxidative addition of a C(sp³)–H bond from one of the tri-tert-butylphosphine ligands across two of the initial platinum(I) metalloradicals. maynoothuniversity.ie

The cyclometalation of the [Pt(PtBu3)2]⁺ radical can also be triggered by reacting it with the 2,4,6-tri-tert-butylphenoxyl radical. nih.govacs.org Extensive experimental and computational studies have provided detailed insight into the reaction landscape, substantiating a common mechanistic pathway. maynoothuniversity.ieacs.org The mechanism involves an initial carbon-to-metal hydrogen-atom transfer, which leads to the formation of a critical intermediate: a platinum(III) hydride complex, [Pt(PtBu2CMe2CH2)H(PtBu3)]⁺. maynoothuniversity.ienih.govacs.org This sequence is a hallmark of a radical rebound mechanism, analogous to those observed in enzymatic systems like metal-oxo complexes. maynoothuniversity.ie

Computational analysis using Density Functional Theory (DFT) has been crucial in elucidating the favorability of this pathway. acs.org The calculations indicate that the stepwise insertion into the C–H bond is significantly more favorable than a concerted oxidative addition. acs.org

Interactive Table 1: Calculated Energetics for the Cyclometalation of [Pt(PtBu3)2]⁺
StepSpeciesΔG298K (kcal·mol⁻¹)ΔG⧧298K (kcal·mol⁻¹)
Intramolecular Cyclometalation[Pt(PtBu2CMe2CH2)H(PtBu3)]⁺+9.4
Concerted C–H Oxidative AdditionTransition State21.3
Stepwise C–H InsertionTransition State18.3

Data sourced from computational studies and reflects the relative free energies and activation barriers for key steps in the proposed radical rebound mechanism. acs.org

The propensity for this radical C–H bond oxidative addition is linked to the bond dissociation energy of the resulting metal-hydride bond, with the trend being Pt > Pd. nih.govacs.org Experimental evidence supports this proposed C–H activation manifold. For instance, reactions of the platinum metalloradical with 9,10-dihydroanthracene at room temperature show conversion into platinum(II) hydride derivatives. nih.govacs.org The rate of this conversion is notably faster for the complex with tri-tert-butylphosphine ligands compared to those with tri(1-adamantyl)phosphine ligands, highlighting the influence of the phosphine's steric and electronic properties. nih.govacs.org

Interactive Table 2: Comparative Half-lives for Conversion to Platinum(II) Hydride Derivatives
MetalloradicalHalf-life (t1/2)
[Pt(PtBu3)2]⁺1.2 hours
[Pt(PAd3)2]⁺~40 days

Reaction performed with 9,10-dihydroanthracene in 1,2-difluorobenzene (B135520) (DFB) at room temperature. nih.govacs.org

This body of research provides a rare and detailed example of an organometallic radical rebound mechanism, expanding the fundamental understanding of reactivity for platinum-phosphine systems beyond traditional two-electron pathways. maynoothuniversity.ie

Catalytic Applications of Platinum Tri Tert Butylphosphane Systems

C-C Bond Forming Reactions

Platinum-tri-tert-butylphosphane complexes have proven to be effective catalysts for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. The bulky nature of the tri-tert-butylphosphane ligand facilitates the formation of coordinatively unsaturated and highly reactive platinum species, which are crucial for many catalytic cycles.

Cross-Coupling Reactions (General Framework)

While palladium-based catalysts have historically dominated the field of cross-coupling reactions, platinum complexes bearing tri-tert-butylphosphane ligands have shown promise in specific applications. nih.gov The general mechanism for these reactions often involves the oxidative addition of an organic halide to a low-valent platinum(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the platinum(0) catalyst. The steric bulk of the tri-tert-butylphosphane ligand is thought to promote the reductive elimination step, which can be rate-limiting in many cross-coupling cycles. nih.gov

Although less common than their palladium counterparts, platinum-tri-tert-butylphosphane systems have been investigated in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. researchgate.netsigmaaldrich.com The choice of platinum over palladium can sometimes offer unique selectivity or functional group tolerance.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a versatile method for the formation of biaryl compounds, has been explored using platinum-tri-tert-butylphosphane catalysts. While palladium catalysts are more conventional for this transformation, studies have shown that platinum complexes can effectively catalyze the coupling of arylboronic acids with aryl halides. mit.edunih.gov In some instances, platinum catalysts have demonstrated unique reactivity, particularly in the coupling of challenging substrates. mit.edu For example, the use of a Pd/P(t-Bu)3 system has been shown to be effective for the Suzuki coupling of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.gov

A notable feature of some palladium-tri-tert-butylphosphane catalyzed Suzuki reactions is the ability to achieve high turnover numbers and to proceed at room temperature for certain substrates. mit.edunih.gov The choice of base and solvent system is critical for optimizing these reactions.

Interactive Table: Suzuki-Miyaura Coupling with Platinum/Palladium-Tri-tert-butylphosphane Catalysts
Catalyst System Aryl Halide Boronic Acid Base Solvent Temperature (°C) Yield (%) Reference
Pd/P(t-Bu)3 Aryl Chloride Arylboronic Acid Cs2CO3 - - - mit.edu
Pd/P(t-Bu)3 Aryl Chloride Arylboronic Acid KF - Room Temp High mit.edunih.gov
Pd/P(t-Bu)3 Aryl Bromide/Iodide Arylboronic Acid KF - Room Temp High nih.gov
Pd(OAc)2/PCy3 Aryl Triflate Arylboronic Acid - - Room Temp Good nih.gov

Heck Reactions

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is another area where platinum- and more commonly palladium-tri-tert-butylphosphane systems have been successfully applied. nih.govorganic-chemistry.org The use of the bulky and electron-rich tri-tert-butylphosphane ligand has been instrumental in developing highly active catalysts for the Heck reaction, even enabling the use of less reactive aryl chlorides as substrates. researchgate.netmit.edu

Key developments in this area include the use of Cy₂NMe as a base, which has allowed for Heck reactions of aryl bromides and even some aryl chlorides to proceed at room temperature. mit.edu The catalyst system often consists of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and the tri-tert-butylphosphane ligand. researchgate.netmit.edu These systems have demonstrated high stereoselectivity, typically favoring the trans isomer of the resulting alkene. organic-chemistry.org

Interactive Table: Heck Reactions Catalyzed by Palladium-Tri-tert-butylphosphane Systems
Catalyst System Aryl Halide Olefin Base Temperature (°C) Key Feature Reference
Pd/P(t-Bu)3 Aryl Chloride Mono/Disubstituted Olefin Cs2CO3 - Effective for aryl chlorides researchgate.netmit.edu
Pd/P(t-Bu)3 Aryl Bromide Various Cy₂NMe Room Temp Mild reaction conditions mit.edu
Pd/P(t-Bu)3 Aryl Chloride Various Cy₂NMe Room Temp First room-temp Heck of aryl chlorides mit.edu

Carbonylation Reactions

Platinum-tri-tert-butylphosphane complexes have been investigated in the context of carbonylation reactions, where a carbonyl group is introduced into an organic molecule. These reactions are valuable for the synthesis of carboxylic acids, esters, and amides. In one study, the reaction of a platinum-rhenium-antimony complex with carbon monoxide led to the formation of a new complex containing a platinum-carbonyl bond. nih.gov While this specific example is not a direct catalytic carbonylation of an organic substrate, it demonstrates the ability of the platinum-tri-tert-butylphosphane moiety to interact with and activate carbon monoxide.

More broadly, palladium complexes with tri-tert-butylphosphane have been successfully used in carbonylative coupling reactions. For instance, the combination of the bulky phosphine (B1218219) ligand and carbon monoxide has been shown to facilitate the rapid carbonylation of aryl iodides to form acid chlorides under mild conditions. thieme-connect.deresearchgate.net This reactivity can be extended to aminocarbonylation reactions to produce amides. thieme-connect.de

C-H Activation in Organic Transformations

The activation of typically inert carbon-hydrogen (C-H) bonds is a major goal in modern chemistry, as it offers a more direct and atom-economical approach to functionalizing organic molecules. sigmaaldrich.comgreyhoundchrom.com Platinum-tri-tert-butylphosphane complexes have been shown to be capable of C-H bond activation. nih.govacs.org

Research has demonstrated that a platinum(I) metalloradical, [Pt(PtBu₃)₂]⁺, can undergo cyclometalation through a C-H bond activation process. nih.govacs.org This reaction can be induced by a radical initiator and involves the transfer of a hydrogen atom from a carbon atom to the platinum center, forming a platinum(II) hydride. nih.gov The steric and electronic properties of the tri-tert-butylphosphane ligand are crucial for the stability and reactivity of these metalloradical species. nih.gov The conversion of [Pt(PtBu₃)₂]⁺ into platinum(II) hydride derivatives in the presence of 9,10-dihydroanthracene (B76342) provides experimental evidence for this C-H activation pathway. nih.govacs.org

Hydrogenation Reactions

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in organic chemistry. libretexts.org While platinum itself is a well-known hydrogenation catalyst, often used in a finely divided form like Adams' catalyst (PtO₂), specific molecular complexes of platinum with tri-tert-butylphosphane have also been studied for their catalytic activity in hydrogenation. libretexts.orgyoutube.comyoutube.com

In one instance, a platinum-ruthenium cluster containing a tri-tert-butylphosphane ligand was used to catalyze the hydrogenation of phenylacetylene (B144264) to styrene. acs.org The presence of the platinum atom in the cluster was found to promote the catalytic activity. acs.org The reaction proceeds through the formation of hydride and phenylacetylene complexes of the cluster. acs.org

Furthermore, reactions of platinum-rhenium-antimony complexes with hydrogen have been shown to lead to the formation of new hydride-containing clusters, indicating the ability of the platinum-tri-tert-butylphosphane unit to react with and activate molecular hydrogen. nih.gov

Olefin Hydrogenation

While palladium complexes bearing tri-tert-butylphosphine (B79228) have been extensively studied for various cross-coupling reactions, the specific application of platinum-tri-tert-butylphosphane systems in olefin hydrogenation is a subject of ongoing research. General principles of platinum-catalyzed hydrogenation suggest that these complexes are active for the reduction of carbon-carbon double bonds. The mechanism typically involves the coordination of the olefin to the platinum center, followed by the migratory insertion of the olefin into a platinum-hydride bond and subsequent reductive elimination to yield the saturated alkane.

The bulky nature of the tri-tert-butylphosphane ligand can influence both the activity and selectivity of the hydrogenation process. The steric hindrance around the platinum center may favor the hydrogenation of less substituted olefins. For instance, in the hydrogenation of substituted styrenes, platinum catalysts can exhibit a preference for the reduction of the vinyl group over the aromatic ring. While specific turnover numbers and detailed selectivity data for the hydrogenation of a wide range of olefins using a standalone platinum-tri-tert-butylphosphane catalyst are not extensively documented in publicly available literature, the general efficacy of platinum catalysts in hydrogenation is well-established. For example, platinum catalysts are known to be effective in the hydrogenation of various unsaturated compounds. tcichemicals.com

The selectivity of platinum-based catalysts in the hydrogenation of multifunctional molecules, such as nitrostyrenes, can be tuned by modifying the catalyst support and reaction conditions. This suggests that the selectivity of platinum-tri-tert-butylphosphane systems could be similarly controlled.

Role in Advanced Materials Synthesis

Platinum(II) complexes, including those with phosphine ligands like tri-tert-butylphosphane, play a crucial role as precursors for phosphorescent materials used in organic light-emitting diodes (OLEDs). nih.govresearchgate.net These materials are capable of harvesting both singlet and triplet excitons, leading to high internal quantum efficiencies. The design of the ligands surrounding the platinum center is critical in tuning the photophysical properties of the resulting phosphorescent emitters.

Recent research has highlighted the importance of sterically demanding ligands, such as tri-tert-butylphosphane, in designing highly efficient and stable blue phosphorescent OLEDs. The bulky tert-butyl groups can help to suppress intermolecular interactions and concentration quenching, leading to improved device performance and longer operational lifetimes. nih.gov For instance, modifying tetradentate platinum(II) complexes with t-butyl groups has been shown to enable exceptional lifetimes for blue-phosphorescent OLEDs.

The performance of OLEDs based on phosphorescent platinum(II) complexes can be remarkable. For example, a deep-blue phosphorescent OLED using a platinum(II) emitter has demonstrated a high external quantum efficiency (EQE) of 31.3% and a long half-lifetime of 670 hours at an initial luminance of 1000 cd/m². researchgate.net Another study on tetradentate platinum complexes for blue OLEDs reported an EQE of 17.6% with an estimated LT90 lifetime of nearly 600 hours at 1000 nits. elsevierpure.com

Table 1: Performance of selected phosphorescent platinum(II) complexes in OLEDs

Emitter TypeColorMax. EQE (%)Lifetime (h)Luminance (cd/m²)Reference
Platinum(II) EmitterDeep-Blue31.3670 (t₅₀)1000 researchgate.net
Tetradentate Pt ComplexBlue17.6~600 (LT₉₀)1000 elsevierpure.com
Deuterated Exciplex-forming Host with Pt dopantDeep-Blue27.4370 (LT₉₀)1000 chemrxiv.org

EQE: External Quantum Efficiency; t₅₀: half-lifetime; LT₉₀: time to 90% of initial luminance.

Emerging Catalytic Roles in Environmental Chemistry

Platinum-phosphine complexes are being explored for their potential in addressing environmental challenges, particularly in the catalytic reduction of carbon dioxide (CO₂), a major greenhouse gas. The conversion of CO₂ into valuable chemicals and fuels, such as methanol (B129727), is a highly sought-after transformation.

Recent studies have demonstrated that phosphine-based catalysts, including those with tri-tert-butylphosphine, can effectively catalyze the reduction of CO₂. For example, a phosphine-borane organocatalyst has been shown to be highly active for the reduction of CO₂ to methanol using hydroboranes as the reducing agent, achieving high turnover numbers (TON) and turnover frequencies (TOF). acs.orgnih.gov In one study, the use of tri-tert-butylphosphine as a catalyst for the reduction of CO₂ with 9-BBN resulted in the formation of methoxyborane, a precursor to methanol, with a TON of almost 5500 and a TOF of 170 h⁻¹. rsc.org

Furthermore, dual-site catalysts featuring platinum-group metal atoms on a copper support have shown promise in the electrocatalytic reduction of CO₂ to hydrocarbons, highlighting another avenue for the application of platinum-based catalysts in environmental chemistry. ornl.gov

Table 2: Catalytic Performance in CO₂ Reduction

CatalystReducing AgentProductTONTOF (h⁻¹)Reference
tBu₃P9-BBNMeOB(C₈H₁₄)~5500170 rsc.org
1-Bcat-2-PPh₂–C₆H₄HydroboranesCH₃OBR₂ / (CH₃OBO)₃>2950853 acs.orgnih.gov

TON: Turnover Number; TOF: Turnover Frequency.

Catalytic Activity and Selectivity Tuning

The catalytic activity and selectivity of platinum-tri-tert-butylphosphane systems can be finely tuned by modifying various reaction parameters. The bulky and electron-rich nature of the tri-tert-butylphosphane ligand is a key factor in determining the catalyst's behavior.

In reactions such as the Suzuki coupling, palladium catalysts with tri-tert-butylphosphine have shown a remarkable selectivity for aryl chlorides over aryl triflates, a reversal of the usual trend. mit.edu This highlights the profound influence of the phosphine ligand on the catalyst's selectivity. While this specific example involves palladium, similar principles of ligand-controlled selectivity can be expected to apply to platinum-based systems.

The choice of solvent and support can also play a crucial role in tuning selectivity. For instance, in the hydrogenation of unsaturated aldehydes, the polarity of the support for a platinum catalyst can influence the chemoselectivity, favoring the hydrogenation of either the C=C or C=O bond.

Furthermore, the development of catalysts with specific ligand architectures, such as heterodiphosphine ligands containing a P(tBu)₂ group, has been shown to lead to highly selective and robust catalysts for reactions like the hydromethoxycarbonylation of ethene. researchgate.net This demonstrates that the precise design of the phosphine ligand environment around the platinum center is a powerful tool for controlling catalytic outcomes. The catalytic performance of palladium catalysts in the carbonylation of alkenes has been significantly enhanced by the development of stable and efficient aryldiphosphine ligands, achieving high turnover numbers and selectivities. nih.gov These findings provide valuable insights into the strategies that can be employed to tune the catalytic activity and selectivity of related platinum-tri-tert-butylphosphane systems.

Advanced Characterization Techniques for Platinum Tri Tert Butylphosphane Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of platinum-tri-tert-butylphosphane complexes in both solution and the solid state. The presence of various NMR-active nuclei, such as ¹H, ¹³C, ³¹P, and ¹⁹⁵Pt, allows for a comprehensive analysis of the ligand, the metal center, and their interactions.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the integrity of the tri-tert-butylphosphane ligand upon coordination to the platinum center. The chemical shifts of the tert-butyl protons and carbons provide information about the electronic environment around the ligand.

Phosphorus-31 (³¹P) NMR is particularly informative. The coordination of the phosphine (B1218219) ligand to the platinum center results in a significant change in the ³¹P chemical shift compared to the free ligand. Furthermore, the coupling between the ³¹P nucleus and the NMR-active ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance) gives rise to satellite peaks flanking the main resonance. The magnitude of the one-bond coupling constant, ¹J(Pt-P), is indicative of the nature of the Pt-P bond and the geometry of the complex. For instance, in a study of molecular platinum phosphine compounds, a ¹J(³¹P-¹⁹⁵Pt) coupling of 4407 Hz was observed. rsc.org

Table 1: Representative ³¹P NMR Data for Platinum-Tri-tert-butylphosphane Complexes
Complex³¹P Chemical Shift (δ, ppm)¹J(Pt-P) Coupling Constant (Hz)
Pt(PtBu₃)₂-4407 rsc.org
[HPt(PtBu₃)₂OSi]--
[HPt(PtBu₃)₂]⁺--

Different oxidation states and coordination numbers give rise to distinct ¹⁹⁵Pt chemical shift ranges. rsc.orgresearchgate.net This sensitivity allows for the differentiation of various species that may be present in solution or in supported catalysts. rsc.orgresearchgate.net The coupling of ¹⁹⁵Pt to ligand nuclei, such as ³¹P, provides further structural information. huji.ac.il One-bond ¹⁹⁵Pt-¹³¹P coupling constants typically range from 1300 to 4000 Hz. huji.ac.il

Table 2: ¹⁹⁵Pt NMR Parameters and Their Correlation with Platinum's Chemical Environment
ParameterSignificanceTypical Range
Chemical Shift (δ, ppm)Highly sensitive to oxidation state, coordination number, and ligand type. wikipedia.orgresearchgate.netrsc.org~15,000 ppm researchgate.net
¹J(Pt-P) CouplingProvides information on the Pt-P bond and trans/cis influence. wikipedia.orghuji.ac.il1300 - 4000 Hz huji.ac.il
Chemical Shift TensorDiagnostic of oxidation state and coordination number in solid-state NMR. rsc.orgrsc.orguni-stuttgart.de-

Solid-state NMR (ssNMR) is indispensable for characterizing heterogeneous catalysts, such as platinum hydrides supported on materials like silica (B1680970) (SiO₂) or silica-alumina (SiO₂-Al₂O₃). rsc.orgresearchgate.netuni-stuttgart.de Magic Angle Spinning (MAS) ¹H, ³¹P, and ¹⁹⁵Pt ssNMR spectra are used to identify the structures of surface-immobilized species. rsc.orguni-stuttgart.de For example, ¹H ssNMR can reveal diagnostic signals for hydride ligands, suggesting oxidative addition of the platinum complex to the support surface. rsc.orgrsc.orgresearchgate.net

Advanced techniques such as Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of ssNMR experiments, which is particularly useful for samples with low platinum loadings. rsc.orgrsc.orgresearchgate.net DNP-enhanced correlation experiments, like ³¹P{¹⁹⁵Pt} correlation, enable the measurement of ³¹P-¹⁹⁵Pt J-coupling constants and ¹⁹⁵Pt chemical shift (CS) tensors for the supported species. rsc.orgresearchgate.netuni-stuttgart.de These parameters, often combined with Density Functional Theory (DFT) calculations, allow for the detailed structural modeling of surface compounds, such as [HPt(PtBu₃)₂OSi] on SiO₂ and [HPt(PtBu₃)₂]⁺[Si-O⁻-Al] on SiO₂-Al₂O₃. rsc.orgrsc.orgresearchgate.netuni-stuttgart.de

X-ray Crystallography for Molecular and Solid-State Structures

The crystal structure of bis(tri-tert-butylphosphine)platinum(0) (B1337045), [Pt(P(tBu)₃)₂], has been determined, revealing a two-coordinate platinum center. researchgate.net In this complex, the Pt-P bond distance was found to be 2.249 (3) Å. researchgate.net The molecule exhibits a linear or near-linear P-Pt-P arrangement, which is characteristic of two-coordinate d¹⁰ metal complexes. X-ray crystallography is routinely used to characterize more complex reaction products involving platinum and tri-tert-butylphosphine (B79228) ligands, providing unambiguous structural proof. nih.gov

Table 3: Selected Crystallographic Data for Bis(tri-tert-butylphosphine)platinum(0)
ParameterValue
FormulaC₂₄H₅₄P₂Pt researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
Pt-P Bond Length2.249 (3) Å researchgate.net

Vibrational Spectroscopy (e.g., IR)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in platinum-tri-tert-butylphosphane complexes. The vibrational frequencies of the tri-tert-butylphosphine ligand can be compared to those of the coordinated complex to observe shifts upon coordination to the platinum center. These shifts provide evidence of the ligand-metal interaction.

Specific vibrational modes, such as the P-C stretching frequencies, can be identified. In related trialkylphosphine platinum complexes, the asymmetric P-C stretching vibration is a diagnostic band. unam.mx For example, in triethylphosphine complexes, this band appears around 766 cm⁻¹. unam.mx IR spectroscopy is also particularly useful for identifying other ligands that may be present in the complex, such as carbonyl (CO) or hydride (Pt-H) ligands, which have characteristic and often strong absorption bands. The technique is frequently used in conjunction with other methods to provide a more complete characterization of newly synthesized compounds. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of platinum-tri-tert-butylphosphane complexes and to confirm their elemental composition. Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for analyzing these types of organometallic compounds as they typically result in simple spectra where the molecular ion peak is clearly identifiable, minimizing fragmentation. uvic.ca

This technique is a crucial part of the characterization suite for new platinum complexes, often used alongside NMR, IR, and X-ray crystallography to confirm the identity and purity of the synthesized compounds. nih.govsemanticscholar.org

Computational and Theoretical Investigations of Platinum Tri Tert Butylphosphane Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating a broad range of molecular properties of platinum-tri-tert-butylphosphane complexes. researchgate.net Its ability to provide a balance between computational cost and accuracy makes it particularly suitable for studying these often large and complex molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, J-Couplings)

DFT calculations have proven to be highly effective in predicting and interpreting the NMR spectra of platinum complexes. researchgate.netresearchgate.net The chemical shifts of key nuclei, such as ³¹P and ¹⁹⁵Pt, and the coupling constants between them (J-couplings) are sensitive probes of the electronic structure and geometry around the metal center.

Various DFT functionals and basis sets are employed to calculate these parameters. For instance, protocols using functionals like PBEPBE and B3LYP have been developed to predict ¹⁹⁵Pt and ³¹P NMR chemical shifts, as well as ¹J(¹⁹⁵Pt-¹⁵N) and ¹J(¹⁹⁵Pt-³¹P) coupling constants. researchgate.net The choice of the functional and basis set, including the use of all-electron or effective core potentials (ECPs), can significantly impact the accuracy of the predictions. researchgate.netrsc.org Relativistic effects, often accounted for using methods like the Zeroth-Order Regular Approximation (ZORA) or by using relativistic Hamiltonians, are crucial for accurately modeling the properties of heavy elements like platinum. rsc.orgmdpi.com

The agreement between calculated and experimental NMR parameters is often improved by applying linear scaling procedures to correct for systematic errors inherent in the theoretical models. researchgate.net These computational approaches not only help in assigning experimental spectra but also provide a deeper understanding of how ligand modifications and geometric changes influence the observed spectroscopic data. For example, DFT calculations can rationalize the sign and magnitude of long-range heteronuclear couplings, such as nJHF, which can be crucial for detailed structural elucidation. unicamp.br

Computational ProtocolApplicationKey Findings
PBEPBE/NMR-DKH Prediction of ¹J(¹⁹⁵Pt-¹⁵N) coupling constants in Pt(II) complexes.Nonrelativistic calculations with this all-electron basis set provide a reliable procedure for predicting coupling constants. researchgate.net
GIAO-PBE/NMR-DKH Prediction of ¹⁹⁵Pt NMR chemical shifts and ¹J(¹⁹⁵Pt-³¹P) coupling constants in Pt(0) complexes.Showed mean absolute deviations of 107 ppm for chemical shifts and 127 Hz for coupling constants after empirical scaling. researchgate.net
mDKS (matrix Dirac-Kohn-Sham) Calculation of ¹³C NMR shifts of atoms directly coordinated to platinum.This fully relativistic approach is necessary for accurately calculating the chemical shifts of carbon atoms bonded to Pt. mdpi.com
PBE0/def2-TZVPP/D3 Geometry optimization of octahedral Pt(IV) complexes.Provides excellent results when comparing calculated structures to X-ray diffraction data. rsc.org
SO-ZORA PBE0/TZP/COSMO Calculation of NMR shielding constants in solution for Pt(IV) and Ir(III) complexes.An exact exchange of 40% in the PBE0 functional accurately reproduces experimental NMR shielding constants. rsc.org

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving platinum-tri-tert-butylphosphane complexes. This allows for the identification of intermediates and, crucially, the characterization of transition state (TS) structures. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, reaction pathways can be elucidated and the factors controlling reaction rates and selectivity can be understood.

For example, in the study of aquation reactions of Au(III) complexes, which are isoelectronic with Pt(II) complexes, DFT has been used to locate the trigonal bipyramidal transition state. nih.gov The activation Gibbs free energy (ΔG‡) is a key parameter derived from these calculations and is highly sensitive to the chosen level of theory and basis sets. nih.gov This highlights the importance of careful benchmarking of computational protocols against experimental data. nih.gov Computational studies have also been used to investigate the mechanisms of complex reactions, such as the cleavage of phenyl groups and the metalation of tert-butyl groups in reactions of Pt[P(t-Bu)₃]₂ with other metal complexes. nih.govacs.org

Analysis of Electronic Structures and Bonding

DFT provides detailed information about the electronic structure and the nature of the chemical bonds within platinum-tri-tert-butylphosphane complexes. Analysis of the molecular orbitals (MOs), charge distribution, and other electronic properties helps to explain the stability, reactivity, and spectroscopic features of these compounds.

The interaction between the platinum center and the tri-tert-butylphosphane ligand involves a combination of σ-donation from the phosphorus lone pair to the metal and π-back-donation from the metal d-orbitals to the σ* orbitals of the P-C bonds. The large steric bulk and strong electron-donating ability of the P(t-Bu)₃ ligand significantly influence these interactions. DFT calculations can quantify the contributions of these bonding components. Furthermore, analysis of the electronic structure can shed light on phenomena such as the dual ionic-covalent character of metal-ligand bonds. acs.org

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure and bonding in transition metal complexes. In conjunction with DFT calculations, MO analysis offers a qualitative and quantitative picture of the interactions between the platinum d-orbitals and the orbitals of the tri-tert-butylphosphane ligands.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the reactivity of a complex. The energy and composition of these frontier orbitals dictate how the complex will interact with other reagents. For instance, the HOMO-LUMO gap is a key indicator of the kinetic stability of a compound. ijcce.ac.ir

Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, can be used to further dissect the interactions within the molecule. ijcce.ac.ir NBO analysis provides information on orbital occupancies, hybridization, and the extent of charge transfer between the metal and the ligands, offering a detailed picture of the σ-donor and π-acceptor properties of the phosphane ligand in the context of the specific platinum complex.

Steric and Electronic Parameter Modeling

The catalytic activity and stability of platinum-tri-tert-butylphosphane complexes are strongly governed by the steric and electronic properties of the phosphane ligand. Computational modeling plays a crucial role in quantifying these properties.

The Tolman electronic parameter (TEP) is a measure of the electron-donating ability of a phosphine (B1218219) ligand, while the cone angle (θ) is a common metric for its steric bulk. Tri-tert-butylphosphane is known to be one of the most electron-donating and sterically demanding phosphine ligands. rsc.org Its cone angle is approximately 182°. Another steric parameter, the percent buried volume (%Vbur), quantifies the portion of the space around the metal center that is occupied by the ligand. nih.gov

Computational methods can be used to calculate these parameters for a wide range of ligands, allowing for systematic comparisons and the development of structure-activity relationships. nih.gov For example, studies have shown that for certain reactions, a large cone angle combined with a low buried volume, indicating remote steric hindrance, can be beneficial for catalytic activity. nih.gov These models help in the rational design of new ligands and catalysts with tailored properties for specific applications.

ParameterDescriptionValue/Range for P(t-Bu)₃ and related phosphines
Tolman Electronic Parameter (TEP) A measure of the electron-donating strength of a phosphine ligand, derived from the A₁ C-O stretching frequency of Ni(CO)₃L complexes. Lower values indicate stronger donation.The TEP for P(t-Bu)₃ is among the lowest measured, indicating it is a very strong electron donor. rsc.org
Cone Angle (θ) A measure of the steric bulk of a phosphine ligand, defined as the apex angle of a cone centered on the metal that encompasses the van der Waals radii of the outermost atoms of the ligand.The cone angle for P(t-Bu)₃ is 182°.
Percent Buried Volume (%Vbur) The percentage of the volume of a sphere around the metal center that is occupied by the ligand.This parameter provides a different perspective on steric bulk compared to the cone angle, focusing on the space proximal to the metal. nih.gov

Future Directions and Research Perspectives in Platinum Tri Tert Butylphosphane Chemistry

Development of Novel Platinum-Tri-tert-butylphosphane Catalysts

The development of new and more efficient catalysts is a cornerstone of future research in this area. Efforts are likely to be concentrated on two main strategies: modification of the phosphine (B1218219) ligand and the creation of multimetallic systems.

The synthesis of modified tri-tert-butylphosphane ligands, such as isotopically labeled versions like deuteriated tri-tert-butylphosphine (B79228), is a promising direction. qub.ac.ukresearchgate.net The use of such ligands can provide valuable mechanistic insights through kinetic isotope effect studies. qub.ac.uk Furthermore, the introduction of functional groups onto the tert-butyl substituents could allow for the tuning of the ligand's electronic and steric properties, or enable catalyst immobilization.

A significant area of exploration is the design of bimetallic and multimetallic cluster complexes containing the platinum-tri-tert-butylphosphane moiety. nih.govscispace.com Research has shown that combining the [Pt(PtBu3)2] fragment with other metals, such as zinc, can lead to bimetallic adducts with cooperative reactivity. nih.gov For instance, the combination of [Pt(PtBu3)2] and Zn(OTf)2 results in the cooperative cleavage of dihydrogen, a reaction not observed with the individual components. nih.gov The large steric profile of the PtBu3 ligand helps to stabilize highly unsaturated mixed-metal complexes, which can exhibit high reactivity towards small molecules like hydrogen. nih.govscispace.com Future work will likely involve a broader range of metals to create novel catalysts with synergistic properties for challenging transformations. nih.govscispace.com

Compound/Catalyst SystemKey Feature/Application
[Pt(PtBu3)2] / Zn(OTf)2Cooperative dihydrogen cleavage nih.gov
Mixed metal clusters with Pt(PBu(t)(3))High electronic unsaturation and reactivity towards hydrogen nih.govscispace.com
Deuteriated tri-tert-butylphosphineMechanistic studies via kinetic isotope effects qub.ac.uk

Exploration of New Reactivity Modes and Synthetic Applications

The unique reactivity of platinum-tri-tert-butylphosphane complexes is a fertile ground for discovering new chemical transformations. The sterically demanding nature of the tri-tert-butylphosphine ligand can facilitate unusual coordination geometries and reaction pathways.

One area of ongoing interest is the intramolecular activation of C-H bonds, or cyclometalation. The facile intramolecular metalation of a methyl group of the tri-tert-butylphosphine ligand has been observed in reactions with platinum(II) and palladium(II) chlorides. acs.orgacs.org Further exploration of this reactivity could lead to new catalytic C-H functionalization reactions, a highly sought-after transformation in organic synthesis.

The reactivity of platinum-tri-tert-butylphosphane complexes in mixed-metal systems also presents opportunities for novel applications. For example, the reaction of [Re(CO)4(μ-SbPh2)]2 with Pt[P(t-Bu)3]2 leads to the cleavage of phenyl groups from the antimony ligand and the formation of complex platinum-rhenium-antimony clusters. acs.orgnih.gov The ability of the Pt(PBu(t)3) group to add across metal-metal bonds and modify the reactivity of metal carbonyl clusters is a key finding that can be further exploited. nih.govscispace.com Similarly, the addition of Pt(PBu(t)3) groups to rhenium-tin and rhenium-germanium bonds has been demonstrated, creating new multimetallic architectures with interesting bonding characteristics. nih.gov

Future research will likely focus on harnessing this unique reactivity for new catalytic cycles. The development of reactions that exploit bimetallic cooperativity, such as the frustrated Lewis pair (FLP)-type mechanism suggested for dihydrogen cleavage, will be a key objective. nih.gov The exploration of these complexes in a wider range of synthetic applications, beyond the traditional cross-coupling reactions where bulky phosphines have excelled, is anticipated. mit.eduthieme-connect.de

Advanced Characterization of Transient Species

A significant challenge in understanding and optimizing catalytic systems based on platinum-tri-tert-butylphosphane is the characterization of reactive intermediates. Many of the key species in a catalytic cycle are transient and present in low concentrations, making them difficult to detect and study.

While standard techniques like multinuclear NMR (1H, 31P, 195Pt) and single-crystal X-ray diffraction are invaluable for characterizing stable complexes nih.gove3s-conferences.orgnih.gov, future progress will depend on the application of more advanced characterization methods. In-situ spectroscopic techniques, such as time-resolved NMR and infrared spectroscopy, will be crucial for monitoring reactions as they occur and identifying short-lived intermediates.

Preliminary kinetic and isotopic exchange experiments have already provided mechanistic insights into some reactions. nih.gov Expanding the use of these and other advanced techniques, such as mass spectrometry methods tailored for reactive species and advanced computational modeling, will be essential. The synthesis and study of model complexes that mimic proposed intermediates will also continue to be a valuable strategy. acs.org By gaining a clearer picture of the entire catalytic cycle, researchers can move from empirical catalyst development to a more rational design-based approach.

Theoretical Insights into Complex Reactivity and Design

Computational chemistry is becoming an indispensable tool for elucidating the intricate details of reaction mechanisms and for guiding the design of new catalysts. For platinum-tri-tert-butylphosphane complexes, theoretical studies can provide insights that are difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) and other computational methods can be used to calculate the structures and energies of reactants, products, and, most importantly, transition states. rsc.org This allows for the detailed mapping of reaction energy profiles, helping to identify the rate-determining steps and to understand the factors that control selectivity. For instance, Fenske-Hall molecular orbital calculations have been used to understand the bonding in complex multimetallic clusters containing the Pt(PBu(t)3) group, revealing the nature of metal-metal interactions. nih.gov

Theoretical studies can also be used to predict the properties of yet-to-be-synthesized catalysts. By systematically varying the ligands or metal components in a computational model, researchers can screen for promising candidates with enhanced activity or desired properties before committing to challenging synthetic work. The interplay between theoretical predictions and experimental validation will be a powerful driver of innovation in this field. For example, theoretical studies can help to understand the electronic and steric factors that lead to the stabilization of the monomeric, T-shaped palladium(II) complexes that are thought to be active catalytic species. acs.org As computational methods become more powerful and accurate, their role in guiding the development of the next generation of platinum-tri-tert-butylphosphane catalysts will only grow.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for platinum-tritert-butylphosphane complexes, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves ligand substitution reactions using precursors like bis(triphenylphosphine)platinum(0) or trans-platinum(II) dichloride. For example, diphenylacetylene can act as a stabilizing ligand during synthesis, with tritert-butylphosphane introduced via reflux in inert solvents (e.g., toluene or THF) . Purity verification requires multi-technique characterization:

  • NMR spectroscopy (e.g., 1H^{1}\text{H}, 31P^{31}\text{P}) to confirm ligand coordination and absence of unbound phosphine.
  • Elemental analysis (C, H, P) to validate stoichiometry (e.g., ≤0.5% deviation from calculated values) .
  • IR spectroscopy to detect key functional groups (e.g., >C=C< stretch at ~1750 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for characterizing platinum-phosphane bond stability?

  • Methodological Answer :

  • 31P^{31}\text{P} NMR monitors phosphorus coordination shifts (e.g., δ 10–30 ppm for Pt-P bonds) and detects ligand dissociation .
  • X-ray crystallography resolves bond lengths (e.g., Pt-P distances ~2.2–2.3 Å) and steric effects from bulky ligands .
  • UV-Vis spectroscopy tracks electronic transitions influenced by phosphine donor strength .

Q. How should researchers align their studies on platinum-phosphane systems with existing theoretical frameworks?

  • Methodological Answer : Link experiments to concepts like ligand steric bulk (Tolman cone angles) and electronic effects (phosphine basicity). For catalytic applications, reference organometallic reaction mechanisms (e.g., oxidative addition/reductive elimination) . Theoretical models (DFT calculations) can predict ligand effects on reaction pathways .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for platinum-phosphane-catalyzed transformations?

  • Methodological Answer : Use a 2k^k factorial design to test variables:

  • Factors : Temperature, ligand:Pt ratio, solvent polarity.
  • Response variables : Yield, turnover frequency (TOF).
  • Analysis : ANOVA identifies significant interactions (e.g., solvent polarity × temperature). For example, high ligand:Pt ratios may improve stability but reduce catalytic activity .

Q. What strategies resolve contradictions in reported catalytic performance of analogous platinum-phosphane complexes?

  • Methodological Answer :

  • Systematic benchmarking : Compare studies using identical substrates/conditions (e.g., TOF at 25°C in THF) .
  • In-situ spectroscopy (e.g., Raman) to detect transient intermediates or decomposition products .
  • Meta-analysis : Correlate ligand steric/electronic parameters (cone angles, 31P^{31}\text{P} NMR shifts) with activity trends .

Q. How can computational methods enhance the design of platinum-phosphane complexes for targeted applications?

  • Methodological Answer :

  • DFT calculations : Predict geometry, bond dissociation energies, and transition states for catalytic cycles .
  • Molecular dynamics : Simulate solvent effects on ligand lability.
  • Data integration : Combine computational results with experimental kinetics to validate mechanistic hypotheses .

Data Presentation & Reproducibility

Q. What are the minimum reporting standards for replicating platinum-phosphane syntheses?

  • Methodological Answer : Include:

  • Detailed synthetic procedures (solvent degassing, reaction time, purification steps) .
  • Full spectroscopic datasets (NMR, IR, elemental analysis) in supplementary materials .
  • Crystallographic data (CCDC deposition numbers) for structural verification .

Q. How should researchers address batch-to-batch variability in platinum precursor purity?

  • Methodological Answer :

  • Precursor characterization : Use ICP-MS to quantify Pt content and trace metals .
  • Standardized protocols : Adopt USP-grade reagent specifications for solvents and ligands .
  • Control experiments : Compare catalytic outcomes using precursors from different suppliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.